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Compound of Interest

Compound Name: Decanoyl N-(methyl-D3)3-carnitine

CAS No.: 119766-69-7

Cat. No.: B568133

Get Quote

Executive Summary
The metabolism of medium-chain fatty acids (MCFAs), specifically decanoic acid (C10), sits at

the intersection of mitochondrial and peroxisomal bioenergetics. While Carnitine

Palmitoyltransferase 1 (CPT1) is the gatekeeper for long-chain fatty acid oxidation, Carnitine

Octanoyltransferase (CROT) is the specialist enzyme governing the transesterification of C10

substrates.[1]

This guide provides a mechanistic and kinetic analysis of how C10 substrates are handled,

distinguishing the high-affinity, peroxisomal activity of CROT from the lower-affinity, regulated

activity of CPT1. It includes validated protocols for kinetic assays tailored to the unique

solubility and amphiphilic nature of C10 acyl-CoA derivatives.

The Carnitine Acyltransferase Family: Specificity
Landscape
The CAT family shares a common structural fold but diverges significantly in substrate

specificity. Understanding where C10 fits requires mapping the "chain-length specificity floor" of
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CPT and the "ceiling" of CROT.

Enzyme
Subcellular
Location

Primary Substrate
Range

C10 (Decanoyl)
Role

CROT Peroxisome (Matrix) C6 – C10

Primary Handler:

Exports chain-

shortened products of

peroxisomal

-oxidation to

mitochondria.

CPT1A
Mitochondria (Outer

Memb.)
C12 – C18

Secondary Handler:

Can process C10 but

with lower catalytic

efficiency than C16;

sensitive to Malonyl-

CoA.

CRAT
Mitochondria/Peroxiso

me
C2 – C4

Negligible: Active site

tunnel is too short to

accommodate C10.

Structural Determinants of C10 Specificity
The specificity for C10 is dictated by the volume of the acyl-binding tunnel.

The "Tunnel" Mechanism: Unlike surface clefts, CAT enzymes bind acyl-CoA in a deep

internal tunnel.

The Glycine Switch: In CROT, residue Gly-553 (mouse numbering) creates a wider

hydrophobic pocket compared to the bulkier residues in CRAT. This allows the C10 chain to

extend fully without steric clash.

Catalytic Dyad: A conserved His-327 (CROT) acts as the general base, deprotonating the

hydroxyl group of carnitine to attack the thioester bond of decanoyl-CoA.
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Figure 1: Mechanistic flow of C10 substrate processing by CROT. The Gly-553 residue is

critical for accommodating the medium-chain length.

Kinetic Characterization
The kinetic behavior of CROT with C10 substrates follows Michaelis-Menten kinetics, but CPT1

exhibits allosteric modulation.

Comparative Kinetic Constants (C10 Substrate)
Note: Values are consensus estimates from purified enzyme studies (e.g., rat liver/pigeon

breast models).

Parameter CROT (Peroxisomal)
CPT1A (Liver
Mitochondrial)

(Decanoyl-CoA) 2 – 5 µM ~3 – 10 µM (Variable*)

(Carnitine) ~250 µM ~30 µM

(Relative) High for C8-C10 20-30% of

Catalytic Efficiency (

)
Optimal for C10 Sub-optimal

Malonyl-CoA Sensitivity Insensitive
Highly Sensitive (

~ nM range)
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Key Insight: While CPT1 can bind decanoyl-CoA with high affinity (low

), its turnover number (

) for C10 is significantly lower than for Palmitoyl-CoA (C16). CROT is kinetically tuned to
maximize flux at C8-C10 chain lengths.

Experimental Protocols
To accurately measure C10 kinetics, one must account for the critical micelle concentration

(CMC) of decanoyl-CoA (~3-5 mM, though lower in salt solutions) and the "surface dilution"

effect if lipids aggregate. The following protocols are designed for sub-CMC conditions.

Protocol A: Spectrophotometric DTNB Assay
(Continuous)
Best for: High-throughput screening of purified enzyme activity.

Principle: The free thiol (-SH) group of the released Coenzyme A reacts with 5,5'-dithiobis-(2-

nitrobenzoic acid) (DTNB) to form TNB, which absorbs strongly at 412 nm.

Reagents:

Buffer: 100 mM Tris-HCl, pH 7.4, 1 mM EDTA.

Substrate: 50 µM Decanoyl-CoA (Stock: 10 mM in H2O/Ethanol).

Co-substrate: 5 mM L-Carnitine.

Detection: 0.2 mM DTNB (Ellman’s Reagent).

Procedure:

Baseline: In a quartz cuvette, mix Buffer, DTNB, and Decanoyl-CoA. Monitor

for 1 min to assess non-enzymatic hydrolysis.

Initiation: Add purified CROT enzyme (approx 0.1 - 0.5 µg). Incubate 1 min.
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Start: Add L-Carnitine to initiate the reaction.

Measurement: Record

for 3–5 minutes.

Calculation:

(Extinction coefficient

)

Protocol B: Radiochemical Butanol Extraction Assay
(Discontinuous)
Best for: Crude lysates or confirming C10 specificity (Self-Validating).

Principle: C10-carnitine is significantly more hydrophobic than free carnitine. This assay uses

phase separation to isolate the radiolabeled product, eliminating interference from other thiols

(which plague DTNB assays in lysates).

Reagents:

Radiolabel: L-[Methyl-

H]Carnitine (Specific Activity ~ 1-5 µCi/µmol).

Substrate: 50 µM Decanoyl-CoA.

Stop Solution: 6% (w/v) Perchloric Acid.

Extraction: n-Butanol (water-saturated).

Workflow:

Incubation: Mix Buffer, [3H]-Carnitine, and Enzyme. Start with Decanoyl-CoA. Incubate at

30°C for 5-10 mins.

Termination: Add 100 µL 6% Perchloric Acid to stop reaction.
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Extraction (The Validation Step):

Add 500 µL water-saturated n-butanol.

Vortex vigorously for 30 seconds.

Centrifuge at 2,000 x g for 2 mins to separate phases.

Quantification:

The upper butanol phase contains the [3H]-Decanoylcarnitine.

The lower aqueous phase retains unreacted [3H]-Carnitine.

Aliquot 200 µL of the upper phase into scintillation fluid and count.

Why this is self-validating: Unlike Dowex columns which can leak medium-chain acylcarnitines,

butanol extraction physically partitions the C10 product based on its lipophilicity, ensuring only

the acyl-chain product is counted.

Pharmacological & Clinical Implications[2]
Peroxisomal Export & Metabolic Flexibility
CROT is the critical "exhaust valve" for peroxisomes. In conditions like Zellweger Spectrum

Disorders, peroxisomal

-oxidation may be functional, but export mechanisms can be compromised. Enhancing CROT
activity could theoretically improve the clearance of medium-chain metabolites that otherwise
accumulate and cause lipotoxicity.

Drug Development Targets
CROT Inhibition: Investigated for modulating lipid flux in obesity, though risks interrupting

peroxisomal export.

Substrate Prodrugs: Drugs conjugated to C10-carnitine mimetics can utilize the CROT/CACT

pathway to enter mitochondria, bypassing CPT1 regulation.
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Diagnostic Relevance
Elevated C10-carnitine (Decanoylcarnitine) in plasma is a hallmark of Medium-Chain Acyl-CoA

Dehydrogenase (MCAD) Deficiency. However, distinguishing whether this accumulation arises

from mitochondrial blockage (MCAD) or peroxisomal dysregulation requires understanding the

kinetic contribution of CROT.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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